rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans
Description
The compound rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans is a racemic mixture of a triazole-containing small molecule. Its structure features a 1,2,3-triazole ring linked to a methanamine group (as a hydrochloride salt) and a trans-configured 4-methoxyoxolan-3-yl substituent. The methoxyoxolan moiety may enhance solubility due to its polar ether and hydroxyl groups, while the triazole core offers rigidity and hydrogen-bonding capabilities, common in medicinal chemistry scaffolds .
Properties
Molecular Formula |
C8H15ClN4O2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
[1-(4-methoxyoxolan-3-yl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12;/h3,7-8H,2,4-5,9H2,1H3;1H |
InChI Key |
GZKHUGMCOGXOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters for Epoxide Ring-Opening
| Parameter | Optimal Condition | Yield (%) | Stereochemical Purity (%) |
|---|---|---|---|
| Solvent | Tetrahydrofuran/Water (3:1) | 78 | 92 |
| Temperature | 0–5°C | - | - |
| Methoxide Source | NaOMe in MeOH | - | - |
| Reaction Time | 12 h | - | - |
Alternative routes involve enzymatic resolution of racemic tetrahydrofuran-3,4-diols. Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation of the desired (3R,4S)-diol before methylation.
Introduction of the Azide Functional Group
The tetrahydrofuran intermediate is functionalized with an azide group at the 3-position to enable subsequent cycloaddition. This is accomplished via Mitsunobu reaction or nucleophilic substitution :
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the 3-hydroxyl group of (3R,4S)-4-methoxytetrahydrofuran is converted to an azide with retention of configuration.
-
SN2 Displacement : Treatment of 3-bromo-(3R,4S)-4-methoxytetrahydrofuran with sodium azide in DMF at 60°C affords the azide with >95% inversion efficiency.
Table 2: Comparison of Azidation Methods
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | 24 | 65 | 98 |
| SN2 Displacement | 8 | 82 | 97 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-containing tetrahydrofuran undergoes Huigsen 1,3-dipolar cycloaddition with propargylamine to form the 1,2,3-triazole ring. Key considerations include:
Table 3: CuAAC Reaction Optimization
| Parameter | Condition | Triazole Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|
| Catalyst | CuBr/TBTA | 89 | 99:1 |
| Solvent | t-BuOH/H2O (4:1) | - | - |
| Temperature | 25°C | - | - |
| Reaction Time | 6 h | - | - |
Amine Protection and Salt Formation
Post-cycloaddition, the primary amine is protected as a Boc-carbamate to prevent undesired side reactions during purification. Deprotection with HCl in dioxane yields the hydrochloride salt, which is crystallized from ethanol/diethyl ether to >99% purity.
Table 4: Crystallization Conditions for Hydrochloride Salt
| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/Diethyl Ether | 75 | 99.5 | Needles |
| Methanol/MTBE | 68 | 98.7 | Prisms |
Racemic Resolution and Trans-Configuration Validation
Despite the racemic nature of the final product, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms the trans-configuration via comparative retention times with enantiopure standards. X-ray crystallography further validates the 3R,4S stereochemistry.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for the CuAAC step, reducing catalyst loading by 40% and improving heat dissipation. Process analytical technology (PAT) monitors azide conversion in real-time to ensure >98% yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable linkages in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead for drug development.
Industry
In industrial applications, the compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for creating durable and versatile products.
Mechanism of Action
The mechanism of action of rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can then interact with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,3-triazol-4-yl-methanamine hydrochloride core but differ in substituents, stereochemistry, or salt forms. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent | Salt Form | Key Features |
|---|---|---|---|---|---|---|
| rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans | Not provided | ~C₉H₁₆ClN₃O₂ (estimated) | ~253.7 (estimated) | (3R,4S)-4-methoxyoxolan-3-yl | Hydrochloride | Racemic, trans stereochemistry, polar oxolane substituent |
| [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride | 1909337-01-4 | C₇H₁₄Cl₂N₄ | 225.12 | but-3-en-1-yl | Dihydrochloride | Aliphatic alkene substituent; higher chloride content |
| 1-{1-(2,5-difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride | 2549006-33-7 | C₁₀H₁₁ClF₂N₄ | 260.67 | 2,5-difluorophenylmethyl | Hydrochloride | Fluorinated aromatic substituent; increased lipophilicity |
| (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | Not provided | C₈H₁₀ClN₄S | 230.72 | thiophen-2-ylmethyl | Hydrochloride | Heteroaromatic sulfur-containing substituent |
| {1-[4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol, trans | 1807941-62-3 | C₈H₁₃N₃O₃ | 199.21 | 4-methoxyoxolan-3-yl | Neutral (methanol) | Methanol derivative; lacks amine group |
Key Observations:
Substituent Effects: The methoxyoxolan group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like the 2,5-difluorophenylmethyl or thiophen-2-ylmethyl groups .
Salt Form :
- Hydrochloride salts (target compound, CAS 2549006-33-7) improve crystallinity and stability, whereas dihydrochloride salts (CAS 1909337-01-4) may alter solubility profiles .
Stereochemistry :
- The trans configuration in the target compound and CAS 1807941-62-3 could influence binding interactions in chiral environments (e.g., enzyme active sites) compared to cis analogs .
Research Findings and Hypotheses
- Synthetic Accessibility : The triazole core is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" approach. Substituents like methoxyoxolan may be introduced via pre-functionalized alkynes or azides .
- Biological Relevance : Fluorinated analogs (e.g., CAS 2549006-33-7) may exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas sulfur-containing derivatives (e.g., thiophen-2-ylmethyl) could engage in unique binding interactions .
- Physicochemical Properties : The target compound’s racemic nature may complicate crystallization, necessitating advanced refinement techniques like SHELXL for structural determination .
Biological Activity
The compound rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride (CAS Number: 1807895-90-4) is a member of the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₄O₂ |
| Molecular Weight | 234.68 g/mol |
| CAS Number | 1807895-90-4 |
| Purity | ≥95% |
The biological activity of rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways or microbial growth.
- Cell Signaling Modulation : The compound could influence cell signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Similar triazole derivatives have demonstrated significant antimicrobial properties against a variety of pathogens.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that triazole derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 µM |
| MCF7 (Breast Cancer) | 30 µM |
| A549 (Lung Cancer) | 20 µM |
These findings highlight the potential use of this compound in cancer therapeutics.
Case Studies
A recent study explored the use of triazole derivatives in treating fungal infections resistant to conventional therapies. The findings indicated that rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride exhibited enhanced efficacy compared to standard antifungal agents.
Q & A
Q. What are the recommended methods for synthesizing rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans?
The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the 1,2,3-triazole core. Key steps include:
- Stereoselective construction of the (3R,4S)-4-methoxyoxolane ring via Sharpless epoxidation or enzymatic resolution to ensure trans configuration .
- Coupling of the oxolane derivative with propargylamine, followed by azide-alkyne cyclization under Cu(I) catalysis .
- Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.
Validation : Monitor reaction progress using HPLC or LC-MS, and confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?
- Solubility profiling : Use a shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C. Measure saturation concentration via UV-Vis spectroscopy or gravimetric analysis .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolytic or oxidative byproducts (e.g., cleavage of the triazole or oxolane ring) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for powder handling .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl vapor release .
- First aid : For eye exposure, rinse with saline for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can researchers optimize reaction yields for stereospecific triazole formation?
- Design of Experiments (DoE) : Apply a fractional factorial design to test variables (temperature, Cu(I) catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions .
- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track azide consumption and adjust parameters dynamically .
- Catalyst screening : Test alternatives to Cu(I), such as Ru(II) complexes, to reduce side reactions (e.g., triazole regioisomers) .
Q. What computational tools are effective for predicting this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the methoxyoxolane and triazole moieties .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET prediction : Utilize SwissADME or ADMETLab 2.0 to evaluate bioavailability and toxicity risks (e.g., hERG inhibition) .
Q. How should contradictory bioactivity data across studies be resolved?
- Meta-analysis : Aggregate data from independent studies (e.g., IC50 values) and apply statistical weighting to account for assay variability (e.g., cell line differences) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) .
- Structural analogs : Compare bioactivity of stereoisomers (cis vs. trans) to isolate configuration-dependent effects .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- QC standardization : Implement strict HPLC purity thresholds (>98%) and chiral chromatography to verify enantiomeric excess (>99% trans) .
- Stability-indicating assays : Use forced degradation to establish degradation pathways and set storage guidelines (e.g., -20°C under argon) .
- Reference standards : Cross-calibrate batches with certified NMR spectra and elemental analysis .
Methodological Notes
- Stereochemical analysis : Always combine chiral HPLC with vibrational circular dichroism (VCD) to confirm absolute configuration .
- Data contradiction : When bioactivity diverges, prioritize studies using GLP-compliant protocols and orthogonal readouts .
- Safety compliance : Adhere to GHS protocols for hazard communication, even if the compound is unclassified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
